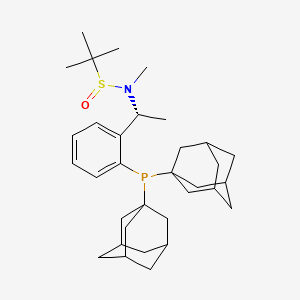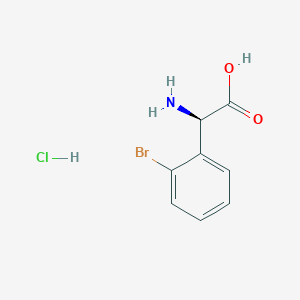
(R)-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromophenyl group, and an acetic acid moiety, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromophenylacetic acid with ammonia or an amine under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride often employs large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
®-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity . These interactions can modulate biochemical pathways and influence physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylacetic acid: A precursor in the synthesis of ®-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride.
2-Amino-2-phenylacetic acid: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-2-phenylacetic acid: Similar structure but without the amino group, leading to different chemical properties.
Uniqueness
®-2-Amino-2-(2-bromophenyl)acetic acid hydrochloride is unique due to its chiral nature and the presence of both amino and bromophenyl groups. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H9BrClNO2 |
|---|---|
Molecular Weight |
266.52 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-bromophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8BrNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 |
InChI Key |
SAXXAMCWURKCHM-OGFXRTJISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C(=O)O)N)Br.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


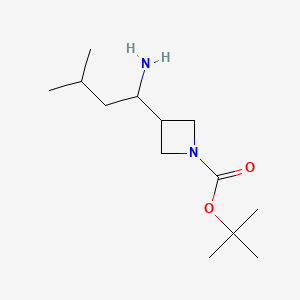
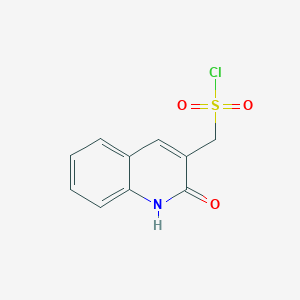
![5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride](/img/structure/B13651983.png)
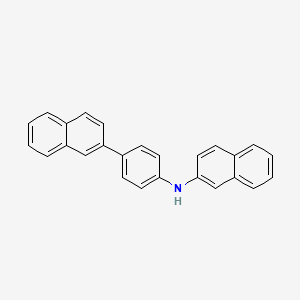
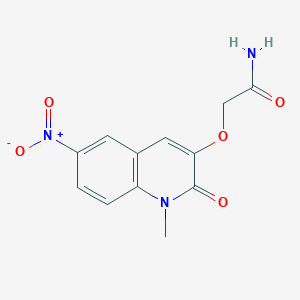

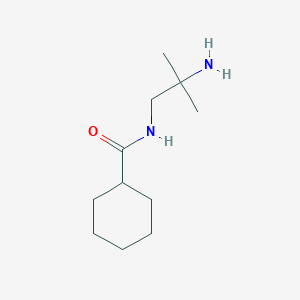
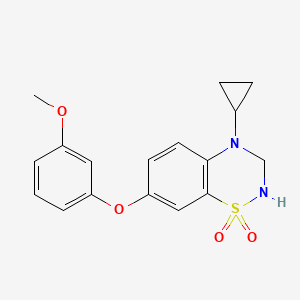
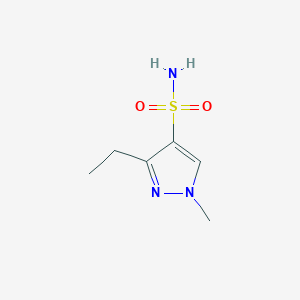
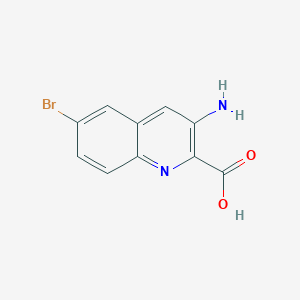

![2-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-3H-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B13652028.png)
![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)
